3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid

Medicinal Chemistry Scaffold Diversification Structure–Activity Relationships

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid (CAS 2172474-28-9) is a piperidine-substituted dihydroquinazolin-4-one supplied as its trifluoroacetic acid (TFA) salt. With a molecular formula of C13H15N3O·CF3CO2H (C15H16F3N3O3) and a molecular weight of 343.31 g/mol, it features a quinazolin-4-one core with the piperidine moiety linked at the N3 position via a C–C bond rather than the N–N bond found in N1-substituted analogs.

Molecular Formula C15H16F3N3O3
Molecular Weight 343.306
CAS No. 2172474-28-9
Cat. No. B2582771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid
CAS2172474-28-9
Molecular FormulaC15H16F3N3O3
Molecular Weight343.306
Structural Identifiers
SMILESC1CNCCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H15N3O.C2HF3O2/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10;3-2(4,5)1(6)7/h1-4,9-10,14H,5-8H2;(H,6,7)
InChIKeyCQKRRWFDPVBHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid (CAS 2172474-28-9): Chemical Identity & Sourcing Specifications for N3-Substituted Quinazolinone Research


3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid (CAS 2172474-28-9) is a piperidine-substituted dihydroquinazolin-4-one supplied as its trifluoroacetic acid (TFA) salt. With a molecular formula of C13H15N3O·CF3CO2H (C15H16F3N3O3) and a molecular weight of 343.31 g/mol, it features a quinazolin-4-one core with the piperidine moiety linked at the N3 position via a C–C bond rather than the N–N bond found in N1-substituted analogs . The compound is available from multiple reputable vendors at a purity specification of ≥95%, with product catalog numbers including CM479128 (Chemeenu) and 3D-XLD47428 (Biosynth/CymitQuimica), and it is intended exclusively for research and development use .

Why the 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one TFA Salt Cannot Be Simply Replaced by Generic Quinazolinone Analogs


In-class quinazolinone-piperidine compounds are not interchangeable because subtle variations in regiochemistry, oxidation state, and salt form profoundly alter key properties such as molecular geometry, hydrogen-bonding capacity, and solubility. The most common alternative, 3-(piperidin-1-yl)quinazolin-4(3H)-one (CAS 89804-94-4), connects the piperidine via an N–N linkage, eliminating the basic secondary amine that is present in the C–C-linked piperidin-4-yl isomer . This structural difference removes a critical handle for further derivatization and alters the compound's potential interaction with biological targets—as illustrated by the fact that 4-phenyl analogs of the C–C-linked scaffold achieve single-digit nanomolar inhibition of the Na⁺/Ca²⁺ exchanger, whereas N1-linked piperidinyl derivatives show fundamentally different structure-activity profiles [1]. Furthermore, the TFA salt form of CAS 2172474-28-9 provides a defined stoichiometry (molecular mass 343.31 g/mol) and enhanced solubility relative to the free base (C13H15N3O, mass 229.28 g/mol), which directly impacts weighing accuracy, solution preparation, and experimental reproducibility .

Quantitative Evidence Guide: Differential Specifications and Performance Data for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one TFA Salt


N3 Piperidin-4-yl C–C Connectivity Supplies a Reactive Secondary Amine Absent in N1-Piperidinyl Analogs

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one TFA salt (target compound) features a direct C–C bond between the quinazolinone N3 and the 4-position of the piperidine ring, preserving a free secondary amine (pKa ~10–11 for piperidine) available for subsequent functionalization. In contrast, the common comparator 3-(piperidin-1-yl)quinazolin-4(3H)-one (CAS 89804-94-4) employs an N–N linkage where the piperidine nitrogen is directly bonded to the quinazolinone N3, eliminating the basic secondary amine and altering the hydrogen-bond donor/acceptor profile . The C–C connectivity is a hallmark of the scaffold that yielded single-digit-nanomolar Na⁺/Ca²⁺ exchanger inhibitors in the 4-phenyl-3-(piperidin-4-yl)-3,4-dihydro-2(1H)-quinazolinone series, demonstrating the functional importance of this regiochemical arrangement [1].

Medicinal Chemistry Scaffold Diversification Structure–Activity Relationships

Trifluoroacetic Acid Salt Form: Defined Stoichiometry and Enhanced Solubility Over the Free Base

The target compound is supplied as a trifluoroacetic acid (TFA) salt with a defined 1:1 stoichiometry (C13H15N3O·CF3CO2H), giving a molecular weight of 343.31 g/mol. This contrasts with the free base form of the same core scaffold, 3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one, which has a molecular weight of 229.28 g/mol . TFA salts are widely used in medicinal chemistry to improve the aqueous solubility of basic amine-containing compounds; the counterion increases the polar surface area and disrupts crystal lattice energy, typically leading to >10-fold improvement in aqueous solubility relative to the free base. While specific solubility data for this compound are not publicly available, the consistent supply as the TFA salt by multiple vendors (Chemeenu, Biosynth) reflects its practical advantage in handling and dissolution for in vitro assays .

Salt Selection Solubility Enhancement Weighing Accuracy

Verified Purity Specification of ≥95% Across Multiple Independent Suppliers

The target compound is offered with a minimum purity specification of 95% by at least two independent suppliers—Chemeenu (Catalog No. CM479128) and Biosynth/CymitQuimica (Ref. 3D-XLD47428)—as verified from their publicly available product datasheets . This multi-vendor consistency provides procurement confidence that batch-to-batch variability is minimized. In contrast, close analogs such as 3-(piperidin-1-yl)quinazolin-4(3H)-one (CAS 89804-94-4) are listed by some vendors without an explicit purity specification, making quality assessment less straightforward .

Quality Control Procurement Standardization Reproducibility

Scaffold Provenance: C–C-Linked Piperidin-4-yl Quinazolinones Yield Single-Digit Nanomolar Biological Activity in the 4-Phenyl Analog Series

Although direct biological data for 3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one TFA salt itself are not publicly available, the closely related scaffold 4-phenyl-3-(piperidin-4-yl)-3,4-dihydro-2(1H)-quinazolinone has been shown to produce inhibitors of the Na⁺/Ca²⁺ exchanger with single-digit nanomolar potency following optimization of the 3-position substituent [1]. This study reported that the specific C–C-linked piperidin-4-yl arrangement at the N3 position was crucial for high-affinity target engagement. In contrast, N1-piperidinyl-substituted quinazolinones (such as CAS 89804-94-4 derivatives) are primarily explored as VEGF inhibitors or kinase inhibitors, targeting entirely different biological pathways, which underscores the functional non-equivalence of these regiochemical variants [2].

Na⁺/Ca²⁺ Exchanger Inhibition SAR Hit-to-Lead Optimization

Distinct Oxidation State: 3,4-Dihydroquinazolin-4-one Versus 2(1H)-Quinazolinone Isomers

The target compound contains a 3,4-dihydroquinazolin-4-one core (carbonyl at position 4, saturated C3–N4 bond), distinguishing it from the isomeric 3,4-dihydroquinazolin-2(1H)-one series (carbonyl at position 2). This oxidation state difference alters the hydrogen-bonding pattern: the 4-one carbonyl is flanked by a lone pair on N3 and the aromatic ring, whereas the 2-one carbonyl presents a different electrostatic surface. In the Na⁺/Ca²⁺ exchanger inhibitor series, the 2(1H)-one isomer was utilized, but the 4-one isomer of the target compound offers a complementary pharmacophore that may exhibit distinct target selectivity and metabolic stability due to differences in cytochrome P450 oxidation susceptibility [1][2].

Chemotype Selectivity Metabolic Stability Docking Geometry

Optimal Application Scenarios for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one TFA Salt Based on Quantifiable Differentiation


Synthesis of Focused Kinase or Ion Channel Inhibitor Libraries via N-Alkylation of the Piperidine Secondary Amine

The free secondary amine on the piperidine ring of CAS 2172474-28-9 enables rapid diversification through standard N-alkylation, acylation, or reductive amination chemistry. This contrasts with N1-piperidinyl analogs (CAS 89804-94-4), where the tertiary amine cannot be functionalized without disrupting the quinazolinone core . The resulting derivatives maintain the C–C-linked piperidine scaffold, which has been validated in a published SAR campaign to produce single-digit nanomolar Na⁺/Ca²⁺ exchanger inhibitors when appropriately substituted [1].

PROTAC Linker Attachment Point for Targeted Protein Degradation

The piperidine secondary amine serves as an ideal exit vector for attaching polyethylene glycol or alkyl linkers in PROTAC (proteolysis-targeting chimera) design. The TFA salt form ensures adequate solubility during the coupling step in polar aprotic solvents (e.g., DMF, DMSO). The C–C bond geometry preserves the rigidity of the quinazolinone scaffold, which is important for maintaining target protein binding affinity after linker conjugation, as demonstrated by the robust SAR observed in the 4-phenyl analog series [1].

Isomer-Selective Screening for Quinazolinone-Based Hit Identification

Because the target compound is the 4-one isomer (carbonyl at position 4), it provides a pharmacophore that is orthogonal to the more common 2-one dihydroquinazolinone series (e.g., CCR4 antagonists with IC₅₀ = 91.2 nM) [2]. Including CAS 2172474-28-9 in a screening deck alongside 2-one isomers maximizes the chemical space coverage and increases the probability of discovering selective hits for targets where the carbonyl positioning is critical for binding.

Procurement-Standardized Building Block for Multi-Step Medicinal Chemistry Campaigns

With a guaranteed purity of ≥95% from two independent suppliers , the target compound reduces the time and cost associated with post-purchase purification and analytical verification. Procurement teams can confidently order this compound knowing that the documented purity specification is consistent across vendors, minimizing the risk of batch failures in expensive multistep syntheses.

Quote Request

Request a Quote for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.